molecular formula C14H12N2 B11894412 3-(1H-Indol-1-yl)aniline

3-(1H-Indol-1-yl)aniline

Cat. No.: B11894412
M. Wt: 208.26 g/mol
InChI Key: UZFKQTOSSLGZCI-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring attached to an aniline moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-yl)aniline can be achieved through several methods. One common approach involves the condensation reaction of aniline and indole under appropriate reaction conditions . For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indoles .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yields and purity. Methods such as catalytic hydrogenation and the use of solid acid catalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-2-yl)aniline
  • 3-(1H-Indol-3-yl)aniline
  • 3-(1H-Indol-5-yl)aniline

Uniqueness

3-(1H-Indol-1-yl)aniline is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-indol-1-ylaniline

InChI

InChI=1S/C14H12N2/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,15H2

InChI Key

UZFKQTOSSLGZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)N

Origin of Product

United States

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